molecular formula C19H15BrO5 B2593218 Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate CAS No. 308295-57-0

Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate

Cat. No.: B2593218
CAS No.: 308295-57-0
M. Wt: 403.228
InChI Key: JEWRGNZBFGLVQH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a bromine atom at the C6 position, a methyl group at C2, and a 2-methylbenzoyloxy substituent at C3. Its molecular formula is C₁₉H₁₇BrO₄ (molecular weight: 389.24 g/mol), with a predicted collision cross-section (CCS) of 180.9 Ų for the [M+H]+ adduct . The compound’s synthesis typically involves halogenation and esterification of benzofuran precursors, as demonstrated in studies on analogous structures .

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-10-6-4-5-7-12(10)18(21)25-16-8-13-15(9-14(16)20)24-11(2)17(13)19(22)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWRGNZBFGLVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a methyl-substituted benzofuran, followed by esterification and benzoylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is largely dependent on its interaction with specific molecular targets. The bromine atom and benzoyloxy group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Predicted CCS [M+H]+ (Ų) Key References
Target Compound C₁₉H₁₇BrO₄ Br (C6), CH₃ (C2), 2-Me-benzoyloxy (C5) 389.24 180.9
Methyl 6-bromo-5-(3-nitrobenzoyloxy) analog C₁₈H₁₂BrNO₇ Br (C6), 3-NO₂-benzoyloxy (C5) 434.20 N/A
Ethyl 6-bromo-5-(ethoxycarbonyl) analog C₂₁H₁₉BrO₄ Br (C6), EtO (ester), CH₂CH₃ (C5) 415.28 184.6 (analogous structure)
Methyl 5-(cinnamyloxy) analog C₂₀H₁₇BrO₄ Br (C6), (E)-3-phenylprop-2-enoxy (C5) 401.24 184.6
2-Methoxyethyl dichlorophenyl analog C₂₁H₁₈BrCl₂O₅ Br (C6), 2,6-Cl₂-benzyloxy (C5) 502.64 N/A

Key Observations :

  • Electron-Withdrawing Groups: The nitro-substituted analog (C₁₈H₁₂BrNO₇) has a higher molecular weight (434.20 g/mol) due to the nitro group, which may enhance electrophilic reactivity but reduce solubility .
  • Ester Flexibility : Ethyl esters (e.g., C₂₁H₁₉BrO₄) exhibit slightly larger CCS values (~184.6 Ų) compared to methyl esters, suggesting increased steric bulk .

Biological Activity

Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom, a carboxylate ester group, and a benzofuran moiety, suggests various biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrO5C_{19}H_{15}BrO_{5} with a molecular weight of approximately 403.23 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that integrate various functional groups to enhance its biological activity. The presence of the bromine atom and the aromatic ether moiety derived from 2-methylbenzoyl contributes to its potential pharmacological effects.

Anticancer Properties

Recent studies indicate that compounds with benzofuran structures exhibit promising anticancer activities. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research has shown that similar benzofuran derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways.

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may enable it to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This action could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 6-Bromo-2-naphthoateC12H9BrO2C_{12}H_{9}BrO_{2}Simpler naphthalene structure, used in pharmaceuticals
Methyl 5-bromo-1H-pyrrole-2-carboxylateC10H8BrNO2C_{10}H_{8}BrNO_{2}Contains a pyrrole ring instead of benzofuran
Ethyl 6-bromo-5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylateC19H17BrO4C_{19}H_{17}BrO_{4}Substituted with fluorine, altering electronic properties

The compound's specific combination of functional groups makes it an interesting candidate for further research in medicinal chemistry and organic synthesis.

Case Studies

Several case studies highlight the biological activity of similar benzofuran compounds:

  • Study on Anticancer Activity : In vitro studies demonstrated that derivatives of benzofuran effectively inhibited the growth of breast cancer cells, suggesting that this compound could exhibit similar effects.
  • Anti-inflammatory Research : A study investigating the anti-inflammatory potential of benzofuran compounds found significant reductions in inflammatory markers in animal models, indicating a potential therapeutic application for this compound in inflammatory diseases.

Q & A

Q. What are the standard protocols for synthesizing Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate?

Synthesis typically involves multi-step functionalization of a benzofuran core. A common strategy includes:

  • Step 1 : Halogenation (e.g., bromination at C6) using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Step 2 : Esterification or benzoylation at C5 using 2-methylbenzoyl chloride in the presence of a base (e.g., NaH) to introduce the 2-methylbenzoyloxy group .
  • Step 3 : Methylation at C2 and C3-carboxylate using methylating agents (e.g., dimethyl sulfate) .
    Key analytical methods include ¹H/¹³C-NMR to confirm substitution patterns and HPLC-MS to verify purity (>95%) .

Q. How can researchers confirm the molecular structure of this compound?

  • X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve atomic positions and validate stereochemistry .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize bond lengths/angles and assess structural integrity .
  • Spectroscopic cross-validation : Compare experimental NMR chemical shifts (e.g., δ ~7.2–8.1 ppm for aromatic protons) with computational predictions (DFT) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the bromination step at C6?

  • Parameter screening : Test solvents (THF vs. DCM), temperatures (0°C vs. RT), and catalysts (FeCl₃ vs. AlCl₃) to maximize regioselectivity .
  • Competitive pathways : Monitor byproducts (e.g., di-brominated analogs) via TLC or GC-MS and adjust stoichiometry of NBS to suppress over-halogenation .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the mono-brominated product .

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Employ Gaussian or ORCA to model transition states and predict activation energies for substitutions at C5 or C6 .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .

Q. How can contradictory crystallographic data (e.g., disorder in the benzoyloxy group) be resolved?

  • Multi-refinement : Apply the TWIN command in SHELXL to model rotational disorder in the 2-methylbenzoyloxy moiety .
  • Low-temperature data : Collect diffraction data at 100 K to reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to validate packing stability .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Freeze-dry the compound to remove residual moisture, which accelerates ester hydrolysis .
  • Stabilizers : Add radical scavengers (e.g., BHT) to suppress oxidative degradation of the benzofuran core .
  • Stability assays : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to determine shelf-life .

Methodological Considerations

Q. How can researchers differentiate between isomeric byproducts in synthetic mixtures?

  • 2D-NMR (COSY, NOESY) : Identify coupling patterns (e.g., NOE correlations between C5-OBz and C6-Br protons) .
  • Chiral HPLC : Use columns like Chiralpak IA to separate enantiomers if asymmetric centers are introduced .

Q. What are the limitations of using SHELX for refining structures with heavy atoms (Br)?

  • Anomalous scattering : SHELXL may struggle with Br’s strong anomalous signal; use OLEX2 for real-space refinement to improve electron density maps .
  • Convergence issues : Increase the number of refinement cycles or apply restraints to Br–C bond lengths .

Q. How can halogen substituents (Br) influence the compound’s electronic properties?

  • UV-Vis spectroscopy : Compare λmax shifts (e.g., 280 → 310 nm) to assess conjugation changes due to Br’s electron-withdrawing effect .
  • Cyclic voltammetry : Measure redox potentials to quantify Br’s impact on HOMO/LUMO levels .

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